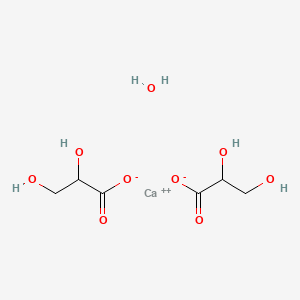

Calcium 2,3-dihydroxypropanoate hydrate

Vue d'ensemble

Description

It is a compound with the molecular formula C₆H₁₂CaO₉ and a molecular weight of 268.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium 2,3-dihydroxypropanoate hydrate can be synthesized through the reaction of calcium hydroxide with 2,3-dihydroxypropanoic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is then purified through crystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium 2,3-dihydroxypropanoate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium oxalate and other by-products.

Reduction: Reduction reactions can convert it into simpler calcium salts.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include calcium oxalate, calcium carbonate, and various substituted derivatives of calcium 2,3-dihydroxypropanoate .

Applications De Recherche Scientifique

Calcium 2,3-dihydroxypropanoate hydrate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its role in metabolic pathways and its potential as a calcium supplement.

Medicine: Research is ongoing into its potential use in treating calcium deficiency and related disorders.

Industry: It is used in the production of biodegradable polymers and as a stabilizer in various industrial processes

Mécanisme D'action

The mechanism of action of calcium 2,3-dihydroxypropanoate hydrate involves its dissociation into calcium ions and 2,3-dihydroxypropanoate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The 2,3-dihydroxypropanoate ions can participate in metabolic pathways, contributing to energy production and other cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium lactate: Similar in structure but derived from lactic acid.

Calcium gluconate: Derived from gluconic acid and used as a calcium supplement.

Calcium citrate: Derived from citric acid and commonly used in dietary supplements

Uniqueness

Calcium 2,3-dihydroxypropanoate hydrate is unique due to its specific chemical structure, which allows it to participate in distinct chemical reactions and metabolic pathways. Its hydrate form also provides stability and solubility advantages over other calcium salts .

Activité Biologique

Calcium 2,3-dihydroxypropanoate hydrate, also known as calcium di(L-glycerate) hydrate, is a calcium salt derived from D-glyceric acid. This compound has garnered attention due to its potential biological activities, particularly in immunology and metabolic processes. This article explores its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula :

- Molecular Weight : 286.25 g/mol

- Appearance : White to off-white solid, hygroscopic

- Melting Point : Approximately 134 °C (decomposing)

Biological Activities

1. Immunological Effects

Research indicates that this compound may play a role in modulating immune responses. It has been studied as a component in the preparation of Toll-like receptor (TLR) 7/8 antagonists, which are crucial for regulating immune activation. These antagonists can potentially be used in therapeutic applications to manage autoimmune diseases and inflammatory conditions.

2. Metabolic Implications

Calcium di(L-glycerate) is involved in metabolic pathways related to glycerate metabolism. It may influence energy production and metabolic homeostasis by participating in glycolytic and gluconeogenic pathways. The presence of hydroxyl groups in its structure suggests potential interactions with various enzymes involved in these metabolic processes .

Case Studies

Several studies have examined the biological activity of this compound:

- Study on Immunomodulation : A study evaluated the effects of calcium di(L-glycerate) on TLR signaling pathways. Results indicated that this compound could inhibit TLR-mediated activation of NF-kB, a key transcription factor involved in inflammatory responses.

- Metabolic Studies : Another research focused on the role of calcium di(L-glycerate) in energy metabolism. It was found to enhance glucose uptake in muscle cells, suggesting its potential as a supplement for improving metabolic health .

Table 1: Summary of Biological Activities

Research Findings

- Immunomodulatory Mechanism : The compound acts by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways, thus offering a dual mechanism for managing immune responses.

- Metabolic Benefits : Enhanced glucose metabolism suggests that calcium di(L-glycerate) could be beneficial for individuals with insulin resistance or type 2 diabetes .

Propriétés

IUPAC Name |

calcium;2,3-dihydroxypropanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.H2O/c2*4-1-2(5)3(6)7;;/h2*2,4-5H,1H2,(H,6,7);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXJTHUAVDANMN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342719 | |

| Record name | 2,3-Dihydroxypropanoic acid calcium salt (2:1), hydrate (x) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-72-9, 67525-74-0 | |

| Record name | 2,3-Dihydroxypropanoic acid calcium salt (2:1), hydrate (x) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium DL-Glycerate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.